6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride
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Overview
Description
6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride is a chemical compound that features a pyrrolidine ring attached to a hexanoic acid chain, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride typically involves the reaction of hexanoic acid with pyrrolidine under specific conditions. One common method includes:
Formation of the Amide Bond: Hexanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).
Amidation: The acid chloride is then reacted with pyrrolidine to form the amide bond, resulting in 6-(Pyrrolidin-1-yl)hexanoic acid.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the hexanoic acid chain.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the hexanoic acid chain.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The hexanoic acid chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used widely in medicinal chemistry.
Hexanoic Acid: A six-carbon fatty acid, commonly used in organic synthesis.
Pyrrolidin-1-yl-acetic acid: Similar in structure but with an acetic acid chain instead of hexanoic acid.
Uniqueness
6-(Pyrrolidin-1-yl)hexanoic acid hydrochloride is unique due to the combination of the pyrrolidine ring and the hexanoic acid chain, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
6-pyrrolidin-1-ylhexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-10(13)6-2-1-3-7-11-8-4-5-9-11;/h1-9H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBWTMPMMFIJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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